

In-Depth Technical Guide: GPR119 Agonist Activity of GSK2041706A

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Compound of Interest

Compound Name: GSK2041706A

Cat. No.: B1672398

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the G protein-coupled receptor 119 (GPR119) agonist activity of **GSK2041706A**. It includes a summary of its in vitro and in vivo pharmacological properties, detailed experimental methodologies, and visualizations of key signaling pathways and experimental workflows.

Core Compound Activity: GSK2041706A

GSK2041706A is a potent and selective agonist for the GPR119 receptor, a promising target for the treatment of type 2 diabetes and obesity. Its activity is characterized by the stimulation of cyclic adenosine monophosphate (cAMP) production, leading to the glucose-dependent secretion of insulin and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP).

Quantitative Bioactivity Data

The following tables summarize the key quantitative data for **GSK2041706A** and its closely related analogs.

Assay Type	Species	Parameter	Value
GPR119 cAMP Accumulation	Human	EC50	4 nM[1]
GPR119 cAMP Accumulation	Mouse	EC50	8.7 nM[1]
hERG Inhibition	Human	IC50	13 μ M[2]

Table 1: In Vitro Activity of **GSK2041706A** Analog

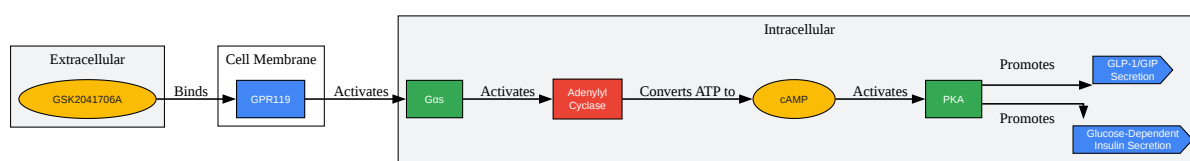
Parameter	Vehicle Control	GSK2041706A (30 mg/kg b.i.d.)	Metformin (100 mg/kg b.i.d.)	GSK2041706A + Metformin
Body Weight Loss (%)	-	7.4%	4.4%	16.7%
Cumulative Food Intake Reduction (%)	-	17.1%	8.7%	37.5%
Fed Plasma GLP-1	Baseline	Higher	-	Higher than monotherapy
Fed Plasma PYY	Baseline	Higher	-	Higher than monotherapy
Plasma Insulin	Baseline	Decreased	-	Decreased
Plasma GIP	Baseline	Decreased	-	Decreased

Table 2: In Vivo Efficacy of **GSK2041706A** in Diet-Induced Obese (DIO) Mice (14-day treatment)[3]

Signaling Pathways and Experimental Workflows

GPR119 Signaling Pathway

Activation of GPR119 by an agonist like **GSK2041706A** primarily couples to the Gas subunit of the heterotrimeric G protein. This initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cAMP levels. Elevated cAMP then activates Protein Kinase A (PKA), which in turn promotes the exocytosis of insulin-containing granules from pancreatic β -cells in a glucose-dependent manner and stimulates the secretion of GLP-1 and GIP from enteroendocrine L-cells and K-cells, respectively.

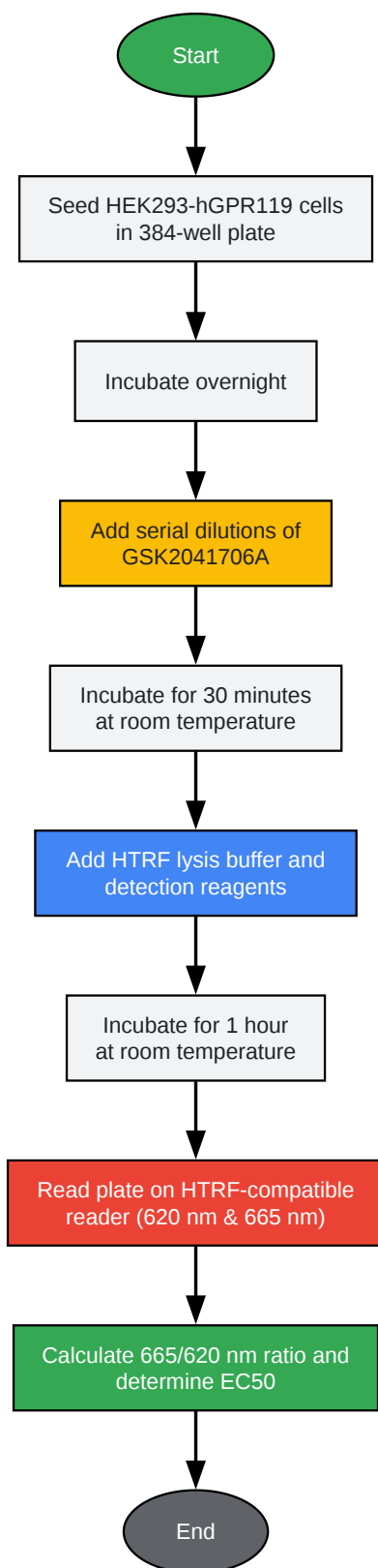


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Caption: GPR119 Signaling Cascade

Experimental Workflow: In Vitro cAMP Assay

The potency of GPR119 agonists is typically determined by measuring the accumulation of intracellular cAMP in a cell line stably expressing the human GPR119 receptor, such as HEK293 cells.



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Caption: cAMP Assay Workflow

Experimental Protocols

In Vitro cAMP Accumulation Assay

Objective: To determine the potency (EC₅₀) of **GSK2041706A** in stimulating cAMP production in cells expressing the human GPR119 receptor.

Materials:

- HEK293 cells stably expressing human GPR119.
- Cell culture medium (e.g., DMEM with 10% FBS).
- Assay buffer (e.g., HBSS with 20 mM HEPES).
- **GSK2041706A** and a reference agonist.
- cAMP HTRF assay kit (e.g., from Cisbio).
- 384-well white microplates.

Procedure:

- Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
- Compound Preparation: Prepare serial dilutions of **GSK2041706A** and a reference agonist in assay buffer.
- Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells.
- Incubation: Incubate the plate for 30 minutes at room temperature.
- Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.
- Final Incubation: Incubate for 1 hour at room temperature, protected from light.
- Measurement: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

- Data Analysis: Calculate the 665/620 nm ratio for each well and plot the concentration-response curve to determine the EC50 value.

In Vivo Study in Diet-Induced Obese (DIO) Mice

Objective: To evaluate the effect of **GSK2041706A**, alone and in combination with metformin, on body weight, food intake, and plasma biomarkers in DIO mice.[3]

Animal Model:

- Male C57BL/6 mice rendered obese by feeding a high-fat diet (e.g., 60% kcal from fat) for an extended period.

Experimental Groups:

- Vehicle control
- **GSK2041706A** (30 mg/kg, administered orally twice daily)
- Metformin (30 mg/kg and 100 mg/kg, administered orally twice daily)
- **GSK2041706A** (30 mg/kg) in combination with metformin (30 or 100 mg/kg)

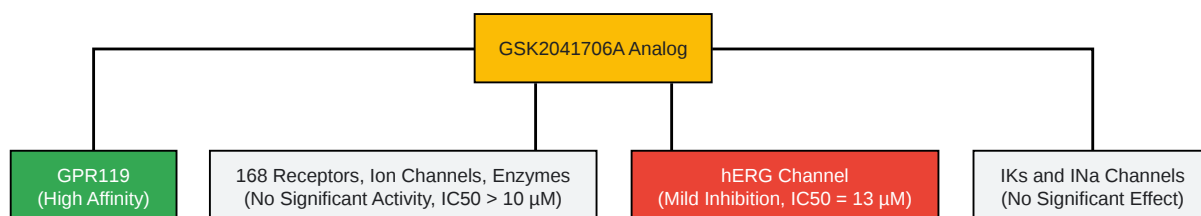
Procedure:

- Acclimation: Acclimate the DIO mice to the housing conditions and diet.
- Treatment: Administer the respective treatments orally twice a day (b.i.d.) for 14 consecutive days.
- Body Weight and Food Intake: Monitor and record body weight and food intake daily throughout the study period.
- Plasma Collection: At the end of the treatment period, collect blood samples from fed mice to measure plasma levels of GLP-1, PYY, insulin, and GIP.
- Data Analysis: Analyze the changes in body weight, cumulative food intake, and plasma biomarker levels between the different treatment groups. Statistical significance is

determined using appropriate statistical tests (e.g., ANOVA).

Selectivity Profile

A critical aspect of drug development is ensuring the selectivity of a compound for its intended target to minimize off-target effects. An analog of **GSK2041706A** was screened against a panel of 168 receptors, ion channels, and enzymes. The results indicated no significant off-target activities with IC₅₀ values less than 10 μ M.[2] In a cardiac ion channel functional blockade panel, the compound exhibited mild inhibition of hERG with a calculated IC₅₀ of 13 μ M, and no significant effects on IKs or INa channels up to the highest tested concentration of 30 μ M.[2] This demonstrates a favorable selectivity profile for the GPR119 agonist.



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Caption: **GSK2041706A** Analog Selectivity

This technical guide provides a foundational understanding of the GPR119 agonist activity of **GSK2041706A**. The data presented highlights its potential as a therapeutic agent for metabolic disorders, warranting further investigation and development.

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